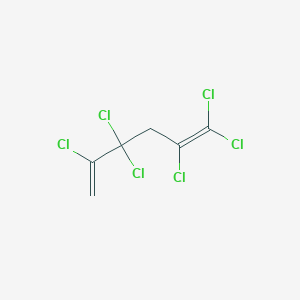

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-

Description

Overview of Halogenated Hydrocarbon Chemistry and its Academic Significance

Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution dramatically alters the chemical and physical properties of the parent hydrocarbon. The high electronegativity of halogens induces polarity, affects bond lengths and strengths, and introduces new reactive sites.

Academically, halogenated hydrocarbons are significant for several reasons. They serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules through a variety of substitution and elimination reactions. The study of their reaction mechanisms has been fundamental to the development of modern physical organic chemistry. Furthermore, many halogenated compounds exhibit unique biological activities, leading to their use in pharmaceuticals and agrochemicals. wisdomlib.org From an environmental perspective, the persistence, bioaccumulation, and potential toxicity of some halogenated hydrocarbons, such as certain pesticides and industrial solvents, have driven extensive research into their environmental fate and remediation. sustainability-directory.comtaylorandfrancis.com

Polyhalogenated compounds, those containing multiple halogen atoms, are of particular interest as they can exhibit complex reactivity patterns and serve as model systems for studying electronic and structural effects in chemical reactions. osc.edu

Theoretical Frameworks for Understanding Reactivity in Polyhalogenated Systems

The reactivity of polyhalogenated systems is governed by a combination of electronic and steric effects. Several theoretical frameworks are employed to understand and predict their behavior:

Inductive and Resonance Effects: The high electronegativity of chlorine atoms exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the acidity of nearby protons and the stability of charged intermediates. Resonance effects (+R or -R) can also play a role, particularly if the halogen atoms are attached to a conjugated system.

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In polyhalogenated alkenes, the energy levels of these orbitals are modulated by the presence of multiple halogen atoms, which in turn affects their reactivity in pericyclic reactions like Diels-Alder cycloadditions or their susceptibility to nucleophilic or electrophilic attack.

Density Functional Theory (DFT): DFT calculations are powerful computational tools used to model the electronic structure, geometry, and energy of molecules. researchgate.net For a molecule like 1,5-hexadiene (B165246), 1,1,2,4,4,5-hexachloro-, DFT can be used to predict its stable conformations, vibrational frequencies, and the activation energies for various potential reactions, providing insights into its likely chemical behavior in the absence of experimental data. nih.gov

Activation Strain Model (ASM): Also known as the distortion/interaction model, the ASM dissects the potential energy surface of a reaction into the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between these deformed reactants. This model is particularly useful for analyzing the reactivity of complex molecules like polycyclic aromatic hydrocarbons and can be applied to understand the steric and electronic factors governing the reactivity of highly substituted alkadienes. rsc.org

These theoretical models provide a robust framework for postulating the reactivity of novel or unstudied polyhalogenated compounds.

Identification of Key Research Gaps and Opportunities for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-

A thorough review of the scientific literature reveals a significant research gap concerning 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- . There is a notable absence of published experimental studies detailing its synthesis, physical and chemical properties, or reactivity. This lack of information presents a number of opportunities for future research:

Synthesis and Characterization: The development of a reliable synthetic route to 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- is the first critical step. Subsequent purification and characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would provide the foundational data needed for all other studies.

Exploration of Reactivity: A systematic investigation of its reactivity would be highly valuable. This could include studying its susceptibility to nucleophilic and electrophilic attack, its behavior in cycloaddition reactions, and its potential for intramolecular cyclizations, given the presence of two reactive double bonds.

Computational Studies: In parallel with experimental work, detailed theoretical studies using methods like DFT could provide valuable predictions of the molecule's properties and reaction pathways. researchgate.net This would not only guide experimental design but also contribute to a deeper understanding of structure-reactivity relationships in polyhalogenated dienes.

Materials Science Applications: Given that the parent compound, 1,5-hexadiene, is used as a crosslinking agent, the hexachloro- derivative could be investigated for the synthesis of novel halogenated polymers with potentially interesting properties such as flame retardancy or chemical resistance. wikipedia.org

The study of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- offers a chance to expand the fundamental knowledge of polyhalogenated systems and potentially uncover new applications.

Interactive Data Tables

Table 1: Estimated Physicochemical Properties of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-

Note: The following data are theoretical estimations based on the structure and known properties of similar polychlorinated hydrocarbons, as direct experimental data is not available in the literature.

| Property | Estimated Value |

| Molecular Formula | C₆H₄Cl₆ |

| Molecular Weight | 288.81 g/mol |

| Physical State | Likely a liquid or low-melting solid at STP |

| Boiling Point | Estimated to be significantly higher than 1,5-hexadiene (60 °C) |

| Density | Estimated to be significantly higher than water |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

Table 2: Comparison with Parent Compound and a Related Isomer

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 60 sigmaaldrich.com |

| 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- | C₆H₄Cl₆ | 288.81 | N/A |

| Hexachloro-1,5-hexadien-3-yne | C₆Cl₆ | 284.78 | N/A nih.gov |

Structure

3D Structure

Properties

CAS No. |

97985-58-5 |

|---|---|

Molecular Formula |

C6H4Cl6 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1,1,2,4,4,5-hexachlorohexa-1,5-diene |

InChI |

InChI=1S/C6H4Cl6/c1-3(7)6(11,12)2-4(8)5(9)10/h1-2H2 |

InChI Key |

XLTVGBUOHAUXHL-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(CC(=C(Cl)Cl)Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

Development of Regioselective and Stereoselective Chlorination Strategies

Achieving selective chlorination is paramount in synthesizing a specific isomer like 1,1,2,4,4,5-hexachloro-1,5-hexadiene. The two double bonds and multiple allylic positions in the starting material, 1,5-hexadiene (B165246), can lead to a complex mixture of products if the reaction is not carefully controlled. Therefore, research has focused on developing methods that can direct the addition of chlorine atoms to the desired carbons with high fidelity.

Exploration of Free Radical Chain Reactions for Selective Halogenation

Free-radical halogenation is a classic method for introducing halogen atoms into hydrocarbons, typically initiated by UV light. wikipedia.org The mechanism involves three key stages: initiation, propagation, and termination. libretexts.org In the context of 1,5-hexadiene, a chlorine molecule (Cl₂) is homolytically cleaved by UV irradiation to form two highly reactive chlorine radicals. These radicals can then abstract a hydrogen atom from the diene or add across the double bonds.

However, free-radical chlorination is notoriously unselective. wikipedia.org The reaction with an alkane like hexane, for instance, yields a mixture of chlorinated products because the reactivity differences between primary and secondary hydrogens are not large enough to direct the reaction to a single position. pearson.com For 1,5-hexadiene, the situation is more complex due to the presence of both sp²-hybridized vinylic carbons and sp³-hybridized allylic carbons. While allylic C-H bonds are weaker and more susceptible to radical abstraction, the double bonds are also sites for radical addition. wikipedia.org This competition leads to a diverse array of mono-, di-, and polychlorinated products, making the isolation of a specific hexachloro- isomer in high yield exceptionally difficult. Careful control of reaction conditions, such as temperature and reactant ratios, is critical to minimize over-chlorination, but achieving the precise 1,1,2,4,4,5-hexachloro- substitution pattern via this method remains a formidable challenge. scientificupdate.com

Design of Catalytic Systems for Controlled Dichlorination

To overcome the selectivity issues of free-radical processes, significant research has been devoted to catalytic methods for halogenation. nih.gov These systems offer the potential for high regio- and stereoselectivity by activating the substrate and/or the chlorinating agent in a controlled manner.

For the dichlorination of alkenes, various transition metal and main group element catalysts have been explored. nih.govillinois.edu For example, selenium-based catalysts have been developed for the syn-dichlorination of alkenes, a stereochemical outcome that is opposite to the typical anti-addition seen in ionic mechanisms. nih.gov In a proposed catalytic cycle, a selenium(IV) species is generated, which undergoes chloroselenylation across the alkene double bond, followed by an invertive displacement by a chloride ion to yield the syn-dichloride product. nih.gov Manganese-catalyzed electrochemical dichlorination represents another innovative approach, using a simple and sustainable chlorine source like MgCl₂. organic-chemistry.orgresearchgate.net This method proceeds via a metal-mediated chlorine radical transfer, avoiding the direct use of hazardous chlorine gas and allowing for high chemoselectivity. organic-chemistry.org

Applying such catalytic systems to the synthesis of 1,1,2,4,4,5-hexachloro-1,5-hexadiene would likely involve a series of sequential, controlled dichlorination and/or further chlorination steps. The challenge lies in designing a catalyst that can differentiate between the various C-H bonds and C=C bonds after the initial chlorination steps, preventing reaction at undesired sites. While catalytic systems for the exhaustive chlorination of a diene to a specific hexachloro-isomer are not yet established, these advanced dichlorination methods provide a foundation for developing more complex and selective polychlorination catalysts. nih.govmdpi.comresearchgate.netmdpi-res.comupf.edu

Multi-step Synthetic Approaches from Precursor Molecules

Given the difficulties in controlling the direct, exhaustive chlorination of 1,5-hexadiene, a more rational approach involves building the target molecule from smaller, pre-functionalized precursor molecules. libretexts.org This multi-step or convergent synthesis strategy allows for the precise installation of chlorine atoms at each step, ensuring the final product has the correct constitution. rsc.org

A hypothetical retrosynthetic analysis of 1,1,2,4,4,5-hexachloro-1,5-hexadiene might involve disconnecting the C3-C4 bond, suggesting a coupling reaction between two three-carbon chlorinated building blocks. For instance, a coupling between a derivative of 1,1,2-trichloropropene (B1605245) and a derivative of 1,1,3-trichloropropene (B110787) could form the desired C6 backbone with the chlorine atoms already in place. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for forming C-C bonds and have been adapted for the synthesis of conjugated dienes and polychlorinated biphenyls. nih.govnih.govnih.gov The primary challenges in this approach would be the synthesis of the required sterically hindered and electronically modified chlorinated precursors and the optimization of the coupling reaction to achieve a high yield. nih.gov

Optimization of Reaction Conditions for Maximizing Yield and Purity

Regardless of the synthetic route chosen, the optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net Key parameters that influence the outcome of a chlorination reaction include the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time.

For a catalytic chlorination step, a Design of Experiments (DoE) approach can be used to systematically investigate the effect of multiple variables simultaneously. researchgate.net Factors such as catalyst loading, concentration of the chlorine source, and temperature can significantly impact conversion and selectivity. For example, in a hypothetical catalytic dichlorination of a diene intermediate, different solvents could be screened to find one that enhances substrate solubility and catalyst stability without participating in side reactions. The temperature must be carefully controlled; too low, and the reaction may be impractically slow, while too high, and side reactions or catalyst decomposition may occur, leading to lower purity. mdpi.com

Below is an illustrative table showing how reaction parameters could be optimized for a hypothetical dichlorination step in the synthesis of a polychlorinated diene.

| Entry | Catalyst (mol%) | Chlorine Source (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | 2.2 | CCl₄ | 25 | 65 | 80 |

| 2 | 5 | 2.2 | DCE | 25 | 72 | 88 |

| 3 | 5 | 2.2 | DCE | 50 | 85 | 92 |

| 4 | 2.5 | 2.2 | DCE | 50 | 78 | 91 |

| 5 | 5 | 3.0 | DCE | 50 | 84 | 85 (over-reaction) |

| 6 (Optimized) | 5 | 2.2 | DCE | 50 | 85 | 92 |

This table is for illustrative purposes and does not represent actual experimental data for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-.

Green Chemistry Principles in the Synthesis of Highly Chlorinated Dienes

The synthesis of highly chlorinated compounds traditionally involves hazardous reagents and solvents, generating significant chemical waste. Applying the principles of green chemistry is essential to developing more sustainable and safer synthetic routes. acs.org

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core goal. sphinxsai.com Catalytic methods are inherently greener than stoichiometric ones as they reduce waste. nih.gov

Safer Solvents and Auxiliaries: Traditional chlorinated solvents like carbon tetrachloride are toxic and environmentally persistent. nih.gov Green chemistry encourages the use of safer alternatives. researchgate.net Research into electrochemical chlorination, for example, has shown that dichloromethane (B109758) can serve as both the solvent and the chlorine source, potentially reducing the need for other reagents. rsc.org

Use of Catalysis: As discussed, catalytic reactions are preferred over stoichiometric ones. They reduce the amount of waste generated and can enable more selective transformations, leading to purer products and simpler purification procedures. nih.gov

Inherently Safer Chemistry for Accident Prevention: The use of highly toxic and difficult-to-handle reagents like chlorine gas poses significant safety risks. vapourtec.com A major advance in green and safe chemistry is the development of flow chemistry processes where hazardous reagents like Cl₂ can be generated in situ from safer precursors (e.g., HCl and an oxidant) and consumed immediately in a continuous reactor. vapourtec.comrsc.orgrsc.org This approach avoids the storage and handling of large quantities of toxic gas, significantly reducing the risk of accidents. rsc.org

By integrating these principles, the synthesis of complex molecules like 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be made more efficient, safer, and environmentally benign.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

Fundamental Studies of Carbon-Carbon Double Bond Reactivity under High Chlorination

The presence of six electron-withdrawing chlorine atoms significantly alters the electron density and accessibility of the two carbon-carbon double bonds, making its reactivity distinct from that of its non-chlorinated counterpart, 1,5-hexadiene (B165246).

Investigations into Electrophilic and Nucleophilic Addition Reactions

The reactivity of an alkene's double bond is dictated by its electron density. In typical alkenes, the π-bond is electron-rich, making it a target for electrophiles. pressbooks.pub However, in 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, the powerful inductive effect of the chlorine atoms withdraws electron density from the double bonds. This "deactivation" makes the double bonds significantly less nucleophilic and therefore much less reactive towards electrophiles compared to simple alkenes. youtube.com Electrophilic addition, a hallmark reaction of alkenes, would be expected to be very slow or require harsh conditions. libretexts.orgyoutube.com

Conversely, this profound electron deficiency renders the double bonds susceptible to nucleophilic attack. wikipedia.org This is a reversal of the usual reactivity of alkenes. For a nucleophile to add to a carbon-carbon double bond, the bond must be sufficiently electron-poor, a condition typically met by attaching electron-withdrawing groups. youtube.comlibretexts.orgsmartstartinstitute.com In this molecule, the hexachloro-substitution provides a strong driving force for such reactions. The attack of a nucleophile would form a carbanion intermediate, which could be stabilized by the adjacent electron-withdrawing chlorine atoms. smartstartinstitute.com

| Compound | Reactivity Towards Electrophiles (e.g., HBr) | Reactivity Towards Nucleophiles (e.g., CN⁻) |

|---|---|---|

| 1,5-Hexadiene (Unsubstituted) | High (Electron-rich π-bonds) | Very Low (Electron-rich π-bonds repel nucleophiles) |

| 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- | Very Low (Electron-poor π-bonds due to Cl atoms) | Enhanced (Electron-poor π-bonds are susceptible to attack) |

Kinetics and Thermodynamics of Addition Processes

The rates and outcomes of chemical reactions are governed by kinetics (which product forms fastest) and thermodynamics (which product is most stable). libretexts.org

For an electrophilic addition , the initial step of an electrophile attacking the double bond would have a very high activation energy due to the electron-poor nature of the alkene. This makes the reaction kinetically disfavored. youtube.com

For a nucleophilic addition , the reaction rate would depend on the nucleophile's strength and the stability of the resulting carbanion intermediate. The reaction would likely proceed via a two-step mechanism: nucleophilic attack followed by protonation (or reaction with an electrophile) to give the final product. libretexts.org

In reactions where multiple products are possible, such as additions to dienes, the distribution of products can be influenced by temperature. masterorganicchemistry.com

Kinetic Control : At lower temperatures, reactions are often irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). libretexts.orgyoutube.com

Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one, regardless of how fast it forms. libretexts.orglibretexts.org

While specific experimental data for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is unavailable, any addition reaction would be subject to these principles. The stability of the potential products, influenced by factors like steric hindrance from the bulky chlorine atoms and the electronic effects on bond strengths, would determine the thermodynamically favored outcome.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted processes that occur via a cyclic transition state. The structure of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- makes it a candidate for certain types of these reactions.

Analysis of Cope Rearrangement Analogues and their Energetics in Chlorinated Systems

The Cope rearrangement is a thermally induced pressbooks.pubpressbooks.pub-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgjk-sci.com The reaction involves the simultaneous breaking of a sigma bond and two pi bonds and the formation of a new sigma bond and two new pi bonds, all through a single, concerted cyclic transition state. masterorganicchemistry.com For the parent 1,5-diene, this is a reversible process.

For 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, a Cope rearrangement is theoretically possible. However, the reaction would face a formidable energetic barrier. The rearrangement requires the molecule to adopt a specific three-dimensional conformation (typically a chair-like transition state) to allow for the necessary orbital overlap. wikipedia.org The presence of six large chlorine atoms would introduce severe steric hindrance, making it extremely difficult to achieve this transition state. This steric repulsion would dramatically increase the activation energy, meaning the reaction would likely require very high temperatures to proceed at any significant rate. masterorganicchemistry.com

| Factor | Effect on Cope Rearrangement of 1,1,2,4,4,5-hexachloro-1,5-hexadiene |

|---|---|

| Electronic Effects | Electron-withdrawing groups can influence the rate, but the effect is secondary to steric factors in this case. jk-sci.com |

| Steric Hindrance | Six bulky chlorine atoms severely destabilize the required chair-like or boat-like transition state. |

| Activation Energy (Ea) | Expected to be extremely high due to steric repulsion. |

| Reaction Conditions | Would likely require very high temperatures (>300°C), if the reaction occurs at all before decomposition. masterorganicchemistry.com |

Exploration of Diels-Alder Cycloaddition Potential with Diverse Dienophiles

The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). A critical requirement for the diene component is that its two double bonds must be in a conjugated system (i.e., separated by a single bond).

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is a non-conjugated diene; its double bonds are separated by three single bonds. Therefore, it cannot function as the diene component in a Diels-Alder reaction. Its double bonds could, in principle, act as dienophiles in a reaction with a conjugated diene, but their electron-poor nature would require reaction with a very electron-rich diene.

Homolytic Transformations and Pyrolysis Studies

Pyrolysis involves the decomposition of a compound by heat. Such reactions often proceed through homolytic bond cleavage, generating radical intermediates. Chlorinated hydrocarbons can undergo complex transformations under thermal stress. nih.gov

The thermal stability of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is dictated by its bond strengths. While C-Cl bonds are strong, they can be cleaved at high temperatures. stanford.edu Pyrolysis of this compound would likely initiate by the homolytic cleavage of the weakest bond. This could be a C-Cl bond or one of the C-C single bonds. The resulting radical intermediates could then undergo a cascade of further reactions, including hydrogen abstraction, elimination of chlorine atoms, and fragmentation.

The process is expected to be non-selective, yielding a complex mixture of smaller chlorinated molecules, soot (elemental carbon), and possibly toxic byproducts like polychlorinated aromatic compounds if cyclization and aromatization occur. The presence of chlorine atoms can significantly complicate pyrolysis pathways compared to simple hydrocarbons. acs.orgacs.org

Mechanistic Pathways of C-C and C-Cl Bond Cleavage in Pyrolysis

Key pyrolytic pathways include:

Homolytic C-Cl Bond Cleavage: This is a common initiation step in the pyrolysis of chlorinated hydrocarbons, producing a chlorine radical (Cl•) and a hexadienyl radical. The chlorine radical can then propagate a chain reaction by abstracting a hydrogen atom (if present) or adding to a double bond.

Dehydrochlorination: For chlorinated compounds containing adjacent hydrogen and chlorine atoms, the elimination of hydrogen chloride (HCl) is a significant pathway. This molecular elimination reaction results in the formation of a new carbon-carbon double bond, leading to more unsaturated species.

Homolytic C-C Bond Cleavage: Fission of the C-C single bond (the C3-C4 bond) in the hexadiene backbone can also occur, breaking the molecule into smaller radical fragments. The stability of the resulting radicals influences the favorability of this pathway.

Concerted Molecular Reactions: Studies on smaller unsaturated chlorinated hydrocarbons have shown evidence for direct low-energy molecular reactions that can lead to the formation of cyclic intermediates or other rearranged products without the initial formation of free radicals.

The competition between these pathways is highly dependent on temperature, pressure, and the presence of other chemical species.

Table 1: Plausible Initial Bond Cleavage Reactions in the Pyrolysis of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-

| Reaction Type | Bond Cleaved | Initial Products |

| Homolytic Fission | C-Cl | Hexadienyl Radical, Chlorine Radical |

| Molecular Elimination | H-C-C-Cl | HCl, Hexatriene derivative |

| Homolytic Fission | C-C | Two smaller chlorinated alkenyl radicals |

Characterization of Aromatic Byproduct Formation in Perchlorinated Environments

The pyrolysis of highly chlorinated aliphatic compounds is a known route to the formation of chlorinated aromatic compounds. The radical fragments and unsaturated molecules generated from the initial C-C and C-Cl bond cleavages of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can undergo a series of complex secondary reactions, including cyclization and aromatization.

Research on the pyrolysis of compounds like trichloroethylene (B50587) and hexachlorobutadiene has demonstrated that smaller unsaturated species can combine to build aromatic rings. For instance, C2 and C4 fragments or multiple C2 fragments can react via pathways analogous to Diels-Alder reactions or other cyclization mechanisms to form a six-membered ring. Subsequent dehydrogenation or dehydrochlorination steps lead to the formation of a stable aromatic system. Given the perchlorinated environment, the resulting aromatic products are often highly chlorinated.

Potential aromatic byproducts from the pyrolysis of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- include:

Chlorinated benzenes (e.g., dichlorobenzene, trichlorobenzene, hexachlorobenzene)

Chlorinated styrenes

Chlorinated phenols (if oxygen is present)

Polychlorinated biphenyls (PCBs)

Chlorinated naphthalenes

The formation of these compounds is significant as they are often persistent organic pollutants (POPs).

Table 2: Potential Aromatic Byproducts from Pyrolysis

| Byproduct Class | Example Compounds |

| Chlorinated Benzenes | 1,2,4-Trichlorobenzene, Hexachlorobenzene |

| Chlorinated Styrenes | Dichlorostyrene |

| Chlorinated Phenols | Trichlorophenol |

| Polychlorinated Biphenyls | Tetrachlorobiphenyl |

Isomerization Dynamics and Halogen Atom Migration Studies

In addition to decomposition, 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can undergo structural rearrangements, including geometric isomerization around its double bonds and the migration of chlorine atoms.

Isomerization Dynamics: The carbon-carbon double bonds in the diene structure can exist in different geometric (E/Z) configurations. Thermal or catalyzed processes can lead to the interconversion between these isomers. The equilibrium between isomers is dictated by their relative thermodynamic stabilities, though kinetic products can be favored under certain conditions.

Halogen Atom Migration: More complex rearrangements can involve the migration of chlorine atoms across the carbon skeleton. Sigmatropic rearrangements, where an atom or group migrates from one position to another, are a key class of such transformations. For chlorinated dienes, 1,3- and 1,5-chlorine shifts are theoretically possible.

High-level computational studies have shown that such migrations can be dramatically accelerated through a "lone pair-LUMO-mediated pericyclic reaction." In this mechanism, the lone pair electrons on the migrating chlorine atom interact with a low-lying lowest unoccupied molecular orbital (LUMO) of the π-system. This interaction significantly lowers the activation energy barrier for the migration compared to a conventional unassisted sigmatropic shift. For a molecule like 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, with its extended π-system and multiple chlorine atoms, such facile 1,3- and 1,5-chlorine migrations are plausible rearrangement pathways that could compete with decomposition reactions, leading to various constitutional isomers.

Table 3: Comparison of Calculated Activation Barriers for Chlorine Migration

| Migration Type | System | Activation Barrier (Unassisted) | Activation Barrier (Lone Pair-LUMO Assisted) |

| 1,3-Chlorine Shift | 3-chloro-1-propene vs. Chloro oxo ketene | 216 kJ mol⁻¹ | 53 kJ mol⁻¹ |

| 1,5-Chlorine Shift | 5-chloro-1,3-pentadiene vs. (2-(chlorocarbonyl)vinyl)ketene | 173 kJ mol⁻¹ | 61 kJ mol⁻¹ |

Data based on analogous systems from computational studies demonstrating the principle of assisted migration.

Computational and Theoretical Chemistry of 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

Computational Modeling of Reaction Pathways and Transition States4.3.1. Barrier Heights and Reaction Enthalpies for Proposed Transformations4.3.2. Solvation Effects on Reaction Mechanisms

Without dedicated computational studies, any attempt to provide the requested detailed research findings, data tables, and specific analyses would be speculative and not grounded in established scientific research. Further research and publication in the field of computational chemistry are required to build the body of knowledge necessary to address these specific points for 1,5-Hexadiene (B165246), 1,1,2,4,4,5-hexachloro-.

Structure-Activity Relationship (SAR) Studies in Chlorinated Dienes

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mst.dk For chlorinated dienes, such as 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, SAR principles are largely derived from broader studies on organochlorine insecticides, including chlorinated cyclodienes. dtic.milnih.govresearchgate.net These studies have identified several key physicochemical and structural features that govern the toxicity and environmental fate of these compounds.

The biological activity of chlorinated hydrocarbons is significantly influenced by three main factors: lipophilicity, steric factors, and electronic parameters. nih.gov

Lipophilicity: The high chlorine content in compounds like 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- imparts a high degree of lipophilicity (fat-solubility). nih.gov This property is crucial for their environmental persistence and bioaccumulation in the fatty tissues of organisms. nih.govdelaware.gov A quantitative structure-activity relationship (QSAR) study on 33 chlorinated alicyclic compounds demonstrated a correlation between their lipophilicity and their action on the gamma-aminobutyric acid (GABA) receptor, a common target for neurotoxic insecticides. dtic.mil

Steric Factors: The size, shape, and isomeric configuration of chlorinated dienes play a critical role in their biological activity. nih.gov For instance, the specific arrangement of chlorine atoms in different isomers of hexachlorocyclohexane (B11772) (HCH) dramatically affects their insecticidal properties and environmental persistence. wikipedia.orgdss.go.th The spatial arrangement of substituents determines how well the molecule can interact with its biological target, such as an enzyme or receptor. nih.gov The complex three-dimensional structure of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- would present a specific steric profile that influences its biological interactions.

Electronic Parameters: The electronegativity of chlorine atoms creates a distinct electronic profile within the molecule. nih.gov This influences the types of intermolecular interactions the compound can engage in, such as dipole-dipole interactions and hydrogen bonding (if applicable). The distribution of partial charges across the molecule, a result of the electronegative chlorine atoms, is a key determinant of its reactivity and how it interacts with biological macromolecules. nih.gov

The following table summarizes the key parameters in SAR studies of chlorinated hydrocarbons and their general influence on biological activity.

| Parameter | Description | Influence on Biological Activity |

| Lipophilicity (Log P) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating fat solubility. | Higher lipophilicity generally leads to greater bioaccumulation and persistence. nih.gov |

| Molecular Volume | The volume occupied by the molecule. | Influences the fit of the molecule into a biological receptor site. nih.gov |

| Molecular Shape | The three-dimensional arrangement of atoms. | Critical for specific interactions with target sites; isomers with different shapes can have vastly different activities. nih.govwikipedia.org |

| Electronegativity (Hammett's σ, Taft's σ*) | A measure of the ability of an atom to attract bonding electrons. | Affects the electronic character of the molecule and its interactions with biological targets. nih.gov |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted. | Influences van der Waals interactions with receptor sites. |

Polymerization and Copolymerization Research on 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

Cyclopolymerization Behavior and Microstructure Control

Stereoregularity Control in Poly(methylene-1,3-cyclopentane) Analogues

No research data is currently available on the stereoregularity control in the polymerization of 1,5-Hexadiene (B165246), 1,1,2,4,4,5-hexachloro- to form analogues of poly(methylene-1,3-cyclopentane).

Influence of Confinement on Polymerization within Nanochannels

No research data is currently available on the influence of confinement on the polymerization of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- within nanochannels.

Environmental Fate, Transport, and Transformation of 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

Atmospheric Chemistry and Degradation Kinetics

The presence of double bonds and carbon-chlorine bonds in 1,5-Hexadiene (B165246), 1,1,2,4,4,5-hexachloro- suggests that it is susceptible to atmospheric degradation primarily through photochemical reactions.

Modeling Photochemical Reactions with Atmospheric Oxidants (e.g., OH Radicals, O3)

In the troposphere, the primary degradation pathway for organic compounds containing carbon-carbon double bonds is through reactions with photochemically generated oxidants. The most important of these are the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3), particularly at night.

The reaction with OH radicals is expected to be the dominant daytime loss process for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-. The OH radical can add across the double bonds or abstract a hydrogen atom. Given the high degree of chlorination, addition to the double bonds is the more probable initial reaction. The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime. For similar chlorinated alkenes, these reaction rates can be quite rapid. researchgate.net

Ozone can also react with the double bonds in the hexadiene structure, a process known as ozonolysis. This reaction can be a significant degradation pathway, especially in polluted areas with higher ozone concentrations. The reaction of ozone with alkenes leads to the formation of ozonides, which are unstable and decompose to form a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids.

The following table presents typical rate constants for the reaction of various atmospheric oxidants with selected chlorinated alkenes, which can serve as surrogates for estimating the reactivity of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-.

Table 1: Rate Constants for Reactions of Selected Chlorinated Alkenes with Atmospheric Oxidants at 298 K

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3-chloro-2-methyl-1-propene | OH | (3.83 ± 1.30) × 10⁻¹¹ |

| 3-chloro-2-methyl-1-propene | O₃ | (3.03 ± 0.15) × 10⁻¹⁸ |

| 2,3-dichloropropene | OH | (1.37 ± 1.02) × 10⁻¹¹ |

| 2,3-dichloropropene | O₃ | (4.62 ± 1.41) × 10⁻²⁰ |

| 3,4-dichlorobutene | OH | (1.45 ± 0.59) × 10⁻¹¹ |

| 3,4-dichlorobutene | O₃ | (2.09 ± 0.24) × 10⁻¹⁹ |

Data sourced from studies on chlorinated alkene atmospheric chemistry. researchgate.net

Atmospheric Residence Time Estimation

The atmospheric residence time, or lifetime, of a chemical is inversely proportional to the rate of its removal processes. For 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, its atmospheric lifetime will be primarily determined by the rate of its reaction with OH radicals.

The atmospheric lifetime (τ) with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH, and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³).

For a structurally related compound, hexachlorobutadiene (HCBD), the estimated atmospheric half-life, considering reactions with reactive oxygen species, ranges from 60 days to 1.6 years. cdc.gov Other chlorinated alkenes have much shorter atmospheric lifetimes with respect to OH radical reactions, often on the order of hours to days. researchgate.net Given the presence of two double bonds, it is likely that 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- would have a relatively short atmospheric lifetime, likely in the range of hours to a few days.

Table 2: Estimated Atmospheric Lifetimes of Selected Chlorinated Compounds

| Compound | Primary Loss Process | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Hexachlorobutadiene | Reaction with OH radicals | 60 days to 1.6 years | cdc.gov |

| 3-chloro-2-methyl-1-propene | Reaction with OH radicals | 3.6 hours | researchgate.net |

| 2,3-dichloropropene | Reaction with OH radicals | 10.1 hours | researchgate.net |

| 3,4-dichlorobutene | Reaction with OH radicals | 9.5 hours | researchgate.net |

Aquatic and Terrestrial Environmental Processes

Once released into the aquatic or terrestrial environment, 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- will be subject to various transport and transformation processes, including hydrolysis, biotransformation, and sorption to environmental matrices.

Hydrolytic Stability and Degradation in Aqueous Media

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aliphatic hydrocarbons, hydrolysis involves the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the structure of the compound.

Highly chlorinated compounds are often resistant to hydrolysis. However, the presence of double bonds in 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- may influence its hydrolytic stability. While specific data is unavailable, it is anticipated that hydrolysis would be a slow process under typical environmental conditions. For comparison, the estimated half-life of hexachlorobutadiene in surface water is between 3 and 300 days. cdc.gov

Biotransformation Pathways and Microbial Dehalogenation

Microbial degradation is a significant fate process for many organic pollutants. Chlorinated hydrocarbons can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eurochlor.org

Under anaerobic conditions, a key process is reductive dehalogenation, where microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. epa.govepa.gov This process is often sequential, leading to less chlorinated and potentially less toxic products. clu-in.org Given its high degree of chlorination, 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is a likely candidate for anaerobic reductive dehalogenation.

Aerobic biodegradation of chlorinated alkenes can also occur, often through a process called cometabolism. eurochlor.orgnih.gov In this process, the degradation is facilitated by enzymes that are produced by microorganisms for the metabolism of other compounds. For example, monooxygenase enzymes can attack the double bonds, leading to the formation of unstable epoxides that can then be further degraded. eurochlor.org

The specific microbial communities present in the soil or sediment will determine the dominant biotransformation pathways and the rate of degradation.

Adsorption and Desorption to Environmental Matrices (Soil, Sediment, Organic Matter)

The transport and bioavailability of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- in the terrestrial and aquatic environments will be significantly influenced by its tendency to adsorb to soil, sediment, and organic matter. As a hydrophobic (water-repelling) organic compound, it is expected to have a strong affinity for the organic fraction of soils and sediments. usgs.gov

This partitioning behavior is commonly quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter, reducing its mobility in the environment. chemsafetypro.com The Koc can be estimated from a compound's octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.

For hexachlorobutadiene, a high log Kow of approximately 4.9 suggests strong adsorption to soil and sediment. eurochlor.org It is therefore anticipated that 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- will also exhibit strong sorption to environmental matrices, limiting its transport in groundwater but leading to its accumulation in soils and sediments. The strength of this sorption will be highly dependent on the organic carbon content of the specific soil or sediment. researchgate.netmdpi.com

Table 3: Soil Mobility Classification Based on Koc Values

| Log Koc | Mobility Class |

|---|---|

| < 1.5 | Very High |

| 1.5 - 2.5 | High |

| 2.5 - 3.5 | Moderate |

| 3.5 - 4.5 | Low |

| > 4.5 | Immobile |

General classification based on established principles of soil science. chemsafetypro.com

Given the structural similarities to other highly chlorinated hydrophobic compounds, the Log Koc for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is expected to be in the range that would classify it as having low to immobile mobility in soil.

Persistent Organic Pollutant (POP) Characteristics and Environmental Modeling

Persistent organic pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. Due to their persistence, they bioaccumulate with potential adverse impacts on human health and the environment. The global transport of these substances through natural carriers like air and water has made them a subject of international concern.

Fugacity-based models are valuable tools for predicting the environmental distribution of a chemical. Fugacity, a concept related to a chemical's "escaping tendency" from a particular phase, helps in understanding how a substance partitions between different environmental compartments such as air, water, soil, and biota. nih.govwikipedia.org These models range in complexity from Level I, which assumes equilibrium between all compartments, to Level IV, which describes the dynamic behavior of a chemical over time. nih.gov

Table 1: Estimated Physicochemical Properties for Fugacity Modeling

| Property | Estimated Value for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- | Influence of Chlorination |

| Molecular Weight ( g/mol ) | Approximately 288.84 | Increased |

| Log Kow | High (estimated > 4) | Increased |

| Vapor Pressure (Pa) | Low | Decreased |

| Water Solubility (mg/L) | Very Low | Decreased |

A Level III fugacity model, which describes a steady-state, non-equilibrium system, would likely predict that 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, upon release into the environment, would predominantly partition to soil and sediment due to its expected low vapor pressure and high lipophilicity. A smaller fraction would be present in water, and an even smaller amount in the atmosphere. Its potential for long-range atmospheric transport would be lower than more volatile compounds but could still occur through attachment to airborne particulate matter.

The chemical structure of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- provides significant clues to its environmental persistence and bioaccumulation potential.

Persistence:

The persistence of a chemical is often evaluated by its half-life in various environmental media. The carbon-chlorine (C-Cl) bonds in chlorinated hydrocarbons are generally strong and resistant to both biotic and abiotic degradation. researchgate.net The presence of six such bonds in 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- suggests a high degree of chemical stability. The aliphatic and unsaturated nature of the hexadiene backbone might offer sites for some microbial degradation; however, the extensive chlorination is likely to sterically hinder enzymatic attack, thereby increasing its persistence. battelle.orgusgs.gov Halogenated organic compounds are known for their environmental persistence. nih.gov

Bioaccumulation:

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, air). A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow). Chemicals with a high log Kow (generally > 4-5) are lipophilic, meaning they have a high affinity for fatty tissues in living organisms. nih.gov The addition of six chlorine atoms to the 1,5-hexadiene structure would substantially increase its lipophilicity. This suggests that 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- has a high potential for bioaccumulation in organisms and biomagnification through the food web. nih.gov

Table 2: Structural Evaluation of Persistence and Bioaccumulation

| Structural Feature | Implication for Persistence | Implication for Bioaccumulation |

| Six Carbon-Chlorine Bonds | High resistance to degradation, leading to a long environmental half-life. | Contributes to high lipophilicity. |

| Aliphatic Diene Backbone | Potential site for some degradation, but likely hindered by chlorination. | The overall structure is highly lipophilic. |

| High Degree of Chlorination | Increases overall stability and recalcitrance. | Significantly increases the octanol-water partition coefficient (Kow), indicating a high potential to accumulate in fatty tissues. |

Advanced Analytical Spectroscopies and Chromatographic Methodologies for 1,5 Hexadiene, 1,1,2,4,4,5 Hexachloro

High-Resolution NMR Spectroscopy for Isomeric Purity and Structural Confirmation

No experimental Nuclear Magnetic Resonance (NMR) data, including ¹H NMR or ¹³C NMR spectra, for 1,5-Hexadiene (B165246), 1,1,2,4,4,5-hexachloro- were found in the public domain. Such data would be essential for confirming the compound's structural integrity and assessing its isomeric purity.

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Detailed mass spectrometry (MS) data, which would provide information on the elemental composition and fragmentation patterns of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-, are not available in the searched scientific literature and databases.

Chromatographic Separations (GC-MS, HPLC) for Purity and Reaction Mixture Analysis

Specific methods for the separation and analysis of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) have not been documented. While general methods for analyzing chlorinated paraffins and other volatile organic compounds exist, they are not specific to this particular isomer.

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational (Infrared, Raman) and electronic (UV-Vis) spectroscopy are powerful tools for identifying functional groups and providing a "molecular fingerprint." However, no published spectra for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- could be located.

Potential Applications and Future Research Trajectories

Investigation of 1,5-Hexadiene (B165246), 1,1,2,4,4,5-hexachloro- as a Building Block in Novel Material Science

The incorporation of chlorine atoms into organic molecules can significantly modulate their electronic and physical properties. In the realm of material science, chlorinated compounds are gaining attention as cost-effective, high-performance alternatives to their fluorinated counterparts. acs.orgnih.gov Consequently, 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- represents a promising, yet unexplored, building block for novel materials.

One of the most compelling potential applications lies in the development of organic photovoltaic (OPV) materials. acs.org Chlorination can effectively lower the energy levels and broaden the absorption spectra of organic materials, which are desirable characteristics for enhancing the efficiency of solar cells. nih.gov The hexachloro-hexadiene could be investigated as a monomer or co-monomer in polymerization reactions to create novel polymers for OPV devices. The multiple chlorine atoms would likely influence the intermolecular packing and crystallinity of the resulting polymer, thereby affecting charge transport properties. nih.gov

Furthermore, the diene functionality of this molecule makes it a candidate for cross-linking applications, potentially leading to the creation of highly durable and flame-retardant polymers. The high chlorine content would inherently contribute to the flame-retardant properties of any resulting material. Research in this area could focus on polymerization reactions such as free-radical polymerization or ring-closing metathesis, followed by further functionalization.

Below is a table outlining potential research avenues for this compound in material science.

Table 1: Potential Material Science Research Directions for 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-| Research Area | Potential Role of the Compound | Desired Outcome |

|---|---|---|

| Organic Photovoltaics (OPVs) | Monomer or additive in polymer synthesis | Enhanced power conversion efficiency and cost-effective solar cells acs.orgnih.gov |

| Flame-Retardant Polymers | Cross-linking agent or monomer | Materials with high thermal stability and reduced flammability |

| High-Performance Coatings | Additive or primary component | Durable and chemically resistant surface coatings |

| Dielectric Materials | Base for synthesizing new polymers | Materials with tailored dielectric constants for electronic applications |

The exploration of 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- in material science is still in its infancy, but the fundamental properties of chlorinated organic compounds suggest a fertile ground for future discoveries.

Academic Exploration of Its Role in the Synthesis of Complex Organic Molecules

In academic research, highly functionalized molecules serve as versatile platforms for the synthesis of more complex structures. nih.gov The presence of six chlorine atoms and two double bonds in 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- offers a multitude of reactive sites for a variety of organic transformations. This makes it a potentially valuable building block for constructing intricate molecular architectures that may have applications in medicinal chemistry and natural product synthesis. nih.govnih.gov

The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. rsc.org The interplay between the chlorinated positions and the double bonds could lead to novel and selective chemical transformations.

Research in this area could focus on systematically exploring the reactivity of this molecule under various reaction conditions. For instance, selective dehydrochlorination could yield interesting chlorinated polyenes. Its use as a precursor for organometallic reagents could also be investigated. The synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals, is another promising direction. nih.gov

The following table summarizes potential synthetic transformations involving 1,5-hexadiene, 1,1,2,4,4,5-hexachloro-.

Table 2: Potential Synthetic Applications in Complex Molecule Synthesis| Reaction Type | Potential Transformation | Resulting Molecular Scaffold |

|---|---|---|

| Cycloaddition Reactions | Diels-Alder reaction with various dienophiles | Highly functionalized cyclic and bicyclic compounds rsc.org |

| Cross-Coupling Reactions | Suzuki, Stille, or Sonogashira coupling at C-Cl bonds | Complex carbon skeletons with new C-C bonds |

| Nucleophilic Substitution | Replacement of chlorine atoms with other functional groups | Diverse range of functionalized hexadiene derivatives |

| Elimination Reactions | Selective dehydrochlorination | Formation of chlorinated trienes or other unsaturated systems |

The academic exploration of 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- could unveil new synthetic methodologies and provide access to novel classes of complex organic molecules.

Future Directions in Predictive Chemical Design and Synthesis for Highly Chlorinated Molecules

The synthesis and characterization of highly chlorinated molecules can be challenging due to their often-complex reaction pathways and potential for toxicity. Advances in computational chemistry and predictive modeling offer a powerful approach to guide future research in this area. nih.govnih.gov

Future research should leverage computational tools to predict the properties, reactivity, and stability of 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- and its derivatives. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, bond energies, and reaction mechanisms. nih.govresearchgate.net Molecular dynamics simulations could provide insights into the conformational behavior of polymers derived from this molecule. mdpi.com

A significant future direction is the use of machine learning and artificial intelligence to accelerate the discovery of new highly chlorinated molecules with desired properties. mit.edu By training models on existing data for chlorinated compounds, it may be possible to predict the characteristics of yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates for experimental investigation. This approach can also aid in designing more efficient and safer synthetic routes. illinois.edu

The table below outlines key future directions in the predictive design and synthesis of highly chlorinated molecules.

Table 3: Future Directions in Predictive Chemical Design| Research Focus | Computational Method | Objective |

|---|---|---|

| Property Prediction | Density Functional Theory (DFT), Quantitative Structure-Property Relationship (QSPR) | To predict electronic, optical, and thermal properties of new materials researchgate.netmit.edu |

| Reaction Pathway Modeling | DFT, Ab initio methods | To understand reaction mechanisms and predict product distributions nih.gov |

| High-Throughput Screening | Machine Learning, Artificial Intelligence | To rapidly screen virtual libraries of chlorinated molecules for desired properties mit.edu |

| Synthesis Design | Retrosynthesis software, AI-driven platforms | To propose novel and efficient synthetic routes to complex chlorinated molecules |

The integration of predictive modeling with experimental work will be crucial for unlocking the full potential of highly chlorinated molecules like 1,5-hexadiene, 1,1,2,4,4,5-hexachloro- in a safe and efficient manner.

Q & A

Q. What are the recommended methods for synthesizing 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- in a laboratory setting?

Methodological Answer: Synthesis typically involves chlorination of 1,5-hexadiene under controlled conditions. Key steps include:

- Gas-phase chlorination : Use Cl₂ gas with UV light activation for radical-mediated addition, monitoring reaction progress via gas chromatography (GC) .

- Liquid-phase chlorination : Employ sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in an inert solvent (e.g., CCl₄), with temperature control (40–60°C) to avoid over-chlorination .

- Safety : Conduct reactions in fume hoods with explosion-proof equipment due to volatile intermediates .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Spectroscopy : Use NMR (¹H, ¹³C) to confirm chlorine substitution patterns, IR for functional groups (C-Cl stretches at 550–600 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion peaks (e.g., m/z 264 for C₆H₆Cl₆) .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .

- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) using gravimetric methods .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent photodegradation .

- Personal protection : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Orthogonal array design : Test variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (2–8 hrs) across 9–12 experimental runs .

- Response surface methodology (RSM) : Use central composite design (CCD) to model yield (%) as a function of variables, validated via ANOVA (p < 0.05) .

- Contradiction resolution : If conflicting data arise (e.g., low yield at high Cl₂ flow), apply Taguchi robustness testing to identify noise factors (e.g., impurity levels) .

Q. What computational tools predict the environmental fate and toxicity of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use software like COMSOL Multiphysics to model hydrolysis rates in aquatic environments (pH 5–9) .

- QSAR models : Predict bioaccumulation potential (log Kow ≈ 4.2) and acute toxicity (LC50 for Daphnia magna) via EPI Suite or TEST software .

- Validation : Cross-reference predictions with experimental ecotoxicity data from OECD Test Guidelines (e.g., Test 201: Algal Growth Inhibition) .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer:

- Variable standardization : Control species (e.g., Danio rerio vs. Daphnia magna), exposure duration (24–96 hrs), and solvent carriers (e.g., acetone vs. DMSO) to reduce variability .

- Meta-analysis : Apply random-effects models to aggregate data from peer-reviewed studies, weighting by sample size and methodological rigor .

- Mechanistic studies : Use in vitro assays (e.g., CYP450 inhibition) to identify metabolic pathways causing species-specific toxicity .

Q. What separation technologies are effective for analyzing degradation products?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile chlorinated byproducts (e.g., 1,2-dichloroethylene) using DB-5MS columns and electron capture detectors (ECD) .

- High-performance liquid chromatography (HPLC) : Separate polar degradation products (e.g., chlorinated diols) with C18 columns and UV detection at 254 nm .

- Membrane filtration : Use nanofiltration (NF270 membranes) to isolate high-molecular-weight chlorinated compounds from aqueous solutions .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability be addressed?

Methodological Answer:

- Reproducibility testing : Replicate TGA/DSC analyses across three independent labs using identical heating rates (10°C/min) and sample masses (5±0.2 mg) .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) discrepancies, adjusting for atmospheric O₂ levels during testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.